
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is a hydrazone derivative, a class of organic compounds characterized by the presence of a hydrazone functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with 2-hydroxyacetophenone. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo nucleophilic addition and substitution reactions, which can alter the activity of target molecules.
類似化合物との比較
Similar Compounds
Phenylethylidenehydrazine: A metabolite of the antidepressant phenelzine, known for its elevation of GABA concentrations.
Ethyl 2-(2-hydroxybenzylidene)hydrazine-1-carboxylate: Another hydrazone derivative with similar structural features.
Uniqueness
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
91321-68-5 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
ethyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)13-12-10(8-14)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,13,15) |
InChIキー |
DMIJWNHQUNUOQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C(CO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






acetate](/img/structure/B14345564.png)

![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
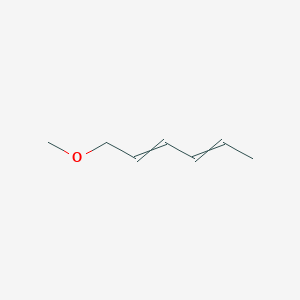
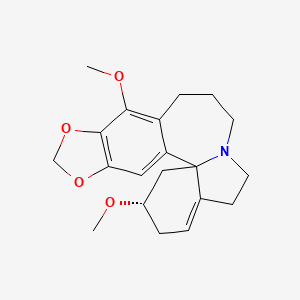
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
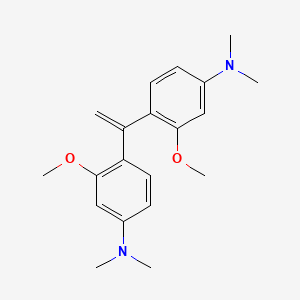
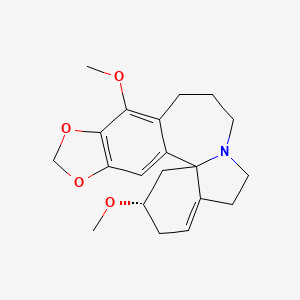
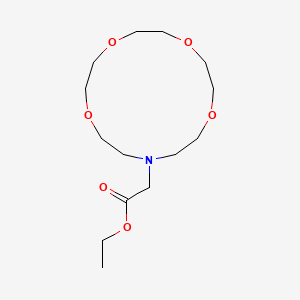
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
